molecular formula C20H26N4O B5681524 1H-imidazol-5-yl-[9-(2-phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone

1H-imidazol-5-yl-[9-(2-phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone

Cat. No.: B5681524
M. Wt: 338.4 g/mol
InChI Key: KACXPQAEDYZZFY-UHFFFAOYSA-N
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Description

1H-imidazol-5-yl-[9-(2-phenylethyl)-2,9-diazaspiro[45]decan-2-yl]methanone is a complex organic compound featuring an imidazole ring fused with a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazol-5-yl-[9-(2-phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone typically involves multi-step organic reactions. The process begins with the formation of the imidazole ring, followed by the construction of the spirocyclic framework. Key reagents include glyoxal, ammonia, and various substituted phenylethyl derivatives. Reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1H-imidazol-5-yl-[9-(2-phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

1H-imidazol-5-yl-[9-(2-phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1H-imidazol-5-yl-[9-(2-phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of biological molecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • 1H-imidazol-5-yl-[9-(2-phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone
  • 1H-imidazol-5-yl-[9-(2-methylphenyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone
  • 1H-imidazol-5-yl-[9-(2-chlorophenyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone

Uniqueness: this compound is unique due to its specific phenylethyl substitution, which can influence its chemical reactivity and biological activity. This substitution pattern may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1H-imidazol-5-yl-[9-(2-phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c25-19(18-13-21-16-22-18)24-12-9-20(15-24)8-4-10-23(14-20)11-7-17-5-2-1-3-6-17/h1-3,5-6,13,16H,4,7-12,14-15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACXPQAEDYZZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)C(=O)C3=CN=CN3)CN(C1)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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